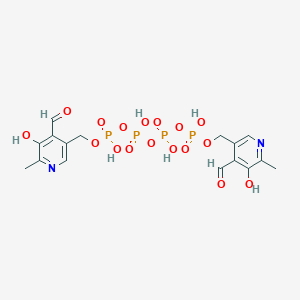![molecular formula C18H24N4O3 B056014 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol CAS No. 120404-27-5](/img/structure/B56014.png)
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol, also known as BHAP, is a compound that has been extensively studied for its potential applications in scientific research. BHAP is a diazo dye that is commonly used as a pH indicator due to its ability to change color depending on the pH of the solution. However, recent research has shown that BHAP has a wide range of other potential applications, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is based on its ability to change color in response to changes in pH. When 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is in its protonated form, it appears yellow. As the pH of the solution increases, 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol becomes deprotonated and changes color to red. This change in color can be easily detected using fluorescence microscopy, allowing researchers to monitor pH changes in real-time.
Biochemical and Physiological Effects
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been shown to have a wide range of biochemical and physiological effects. In addition to its use as a pH indicator, 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been shown to have antioxidant properties and can protect cells from oxidative stress. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is its high sensitivity to changes in pH, making it an ideal tool for studying pH regulation in cells. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are a number of potential future directions for the use of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol in scientific research. One potential application is in the development of new pH-sensitive probes for use in living cells. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol could also be used as a tool for studying the role of pH regulation in disease processes, such as cancer and inflammation. Additionally, 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol could be modified to improve its sensitivity and specificity, making it an even more powerful tool for studying pH changes in living cells.
Méthodes De Synthèse
The synthesis of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol involves the reaction of 4-nitroaniline with 2-hydroxyethylamine to form 4-nitroaniline-bis(2-hydroxyethyl)amine. This compound is then diazotized with sodium nitrite and reacted with 4-aminoazobenzene to form 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol. The synthesis of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is as a fluorescent probe for the detection of pH changes in living cells. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been shown to be highly sensitive to changes in pH, making it an ideal tool for studying pH regulation in cells.
Propriétés
Numéro CAS |
120404-27-5 |
|---|---|
Nom du produit |
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol |
Formule moléculaire |
C18H24N4O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C18H24N4O3/c23-12-9-19-15-1-3-16(4-2-15)20-21-17-5-7-18(8-6-17)22(10-13-24)11-14-25/h1-8,19,23-25H,9-14H2 |
Clé InChI |
KVNGDDJGBRCFHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)N(CCO)CCO |
SMILES canonique |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)N(CCO)CCO |
Synonymes |
4NBETAHYDROXYETHYLAMINO4NNDIBETAHYDROXYETHYLAMINOAZOBENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)




![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)


![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)


